molecular formula C22H28BNO5 B8169980 Benzyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate

Benzyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate

Cat. No.: B8169980
M. Wt: 397.3 g/mol
InChI Key: JOJVHRSXSCRUPL-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate is a synthetic compound known for its unique structure and versatile applications in various fields of scientific research. This compound features a benzyl group, a carbamate linkage, and a dioxaborolane moiety, making it an interesting subject for chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate typically involves multiple steps:

    Formation of the dioxaborolane moiety: This step involves the reaction of a phenylboronic acid derivative with pinacol to form the dioxaborolane ring.

    Attachment of the phenoxyethyl group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the phenoxyethyl moiety.

    Carbamate formation: The final step involves the reaction of the intermediate compound with benzyl chloroformate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the dioxaborolane ring or the carbamate linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or benzyl group.

Scientific Research Applications

Benzyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of boron-containing compounds.

    Biology: The compound can be used as a probe for studying cellular processes, particularly those involving boron-containing molecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as boron-containing polymers or catalysts.

Mechanism of Action

The mechanism by which Benzyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate exerts its effects depends on its specific application:

    Molecular Targets: The dioxaborolane moiety can interact with various biological molecules, such as proteins or nucleic acids, through boron-oxygen interactions.

    Pathways Involved: The compound can influence cellular pathways involving boron-containing molecules, such as those related to cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl (2-aminoethyl)carbamate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl (bromoethyl)carbamate

Uniqueness

Benzyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dioxaborolane moiety allows for unique interactions with biological molecules, while the carbamate linkage provides stability and versatility in chemical reactions.

Properties

IUPAC Name

benzyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BNO5/c1-21(2)22(3,4)29-23(28-21)18-10-12-19(13-11-18)26-15-14-24-20(25)27-16-17-8-6-5-7-9-17/h5-13H,14-16H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJVHRSXSCRUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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